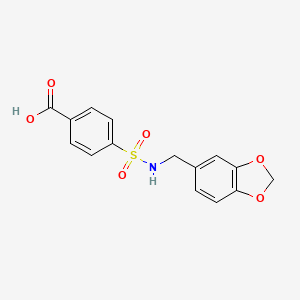

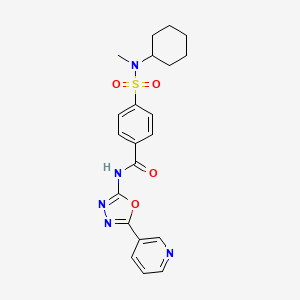

4-(1,3-Benzodioxol-5-ylmethylsulfamoyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(1,3-Benzodioxol-5-ylmethylsulfamoyl)benzoic acid” is a chemical compound with the molecular formula C15H13NO6S . It has an average mass of 335.332 Da and a monoisotopic mass of 335.046356 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzodioxol group attached to a benzoic acid moiety via a sulfamoyl bridge . The molecule has 7 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds .Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a boiling point of 568.6±60.0 °C at 760 mmHg, and a flash point of 297.7±32.9 °C . It has a polar surface area of 110 Å2 and a molar volume of 224.4±3.0 cm3 .Applications De Recherche Scientifique

Cytochrome P450 and Metabolism

4-(1,3-Benzodioxol-5-ylmethylsulfamoyl)benzoic acid is involved in the metabolism of novel antidepressants, as identified in a study focusing on Lu AA21004, a new antidepressant. This research highlighted the enzymatic pathways and metabolites involved in its oxidative metabolism, showcasing the compound's relevance in drug metabolism studies (Hvenegaard et al., 2012).

Medicinal Chemistry

The compound has been referenced in medicinal chemistry, particularly in the context of developing uricosuric agents for treating gout and gouty arthritis, as outlined in a study discussing its derivatives (Sarbanes, 2002).

Electrosynthesis

A study on the selective electrooxidation of 4-(Di-n-propylsulfamyl)toluene to 4-(Di-n-propylsulfamyl)benzoic acid demonstrates its significance in the field of electrosynthesis. This process is important for the preparation of drugs like benemid or probenecid, highlighting its role in pharmaceutical synthesis (Michman & Weiss, 1990).

Coordination Polymers and Photophysical Properties

In the study of lanthanide-based coordination polymers, derivatives of this compound were synthesized and analyzed for their photophysical properties, indicating its utility in materials science and photophysical research (Sivakumar et al., 2011).

Plant Stress Tolerance

Research on benzoic acid and its derivatives, including this compound, has shown their role in inducing multiple stress tolerance in plants. This application is crucial in agricultural sciences for developing stress-resistant crop varieties (Senaratna et al., 2004).

Food Science

The compound is also relevant in food science, particularly concerning its natural occurrence and use as additives in foods. Its role and impact on human health and nutrition have been the subject of critical reviews (del Olmo et al., 2017).

Enzyme Selective Antagonists

In the field of bioorganic and medicinal chemistry, derivatives of this compound have been explored as enzyme selective antagonists, highlighting its potential in developing targeted therapeutic agents (Naganawa et al., 2006).

Chemical Synthesis

The compound's derivatives have been studied in the context of C–H bond functionalization, providing valuable insights into synthetic chemistry and the development of new synthetic methodologies (Li et al., 2016).

Propriétés

IUPAC Name |

4-(1,3-benzodioxol-5-ylmethylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO6S/c17-15(18)11-2-4-12(5-3-11)23(19,20)16-8-10-1-6-13-14(7-10)22-9-21-13/h1-7,16H,8-9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWOAXAEXKGAAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49664895 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2976187.png)

![N-(3,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2976190.png)

![4-Amino-2-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol](/img/structure/B2976197.png)

![5,6-dimethyl-3-(propan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2976203.png)

![2-(2,4-dichlorophenoxy)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2976204.png)

![9-cyclohexyl-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2976206.png)

![N,N-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2976210.png)